(R)-2-Ethyl-2-hydroxysuccinic acid
Overview
Description
®-2-ethylmalic acid is a chiral compound that belongs to the family of malic acids It is characterized by the presence of an ethyl group attached to the second carbon of the malic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-ethylmalic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. Another method includes the use of enantioselective hydrogenation of ethyl-substituted malic acid derivatives.
Industrial Production Methods
Industrial production of ®-2-ethylmalic acid typically involves the fermentation of specific microorganisms that can produce the compound in high yields. This biotechnological approach is favored due to its efficiency and sustainability compared to purely chemical synthesis methods.
Chemical Reactions Analysis
Types of Reactions
®-2-ethylmalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include keto acids, alcohol derivatives, and various substituted malic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-ethylmalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: ®-2-ethylmalic acid is used in the production of biodegradable polymers and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of ®-2-ethylmalic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in the tricarboxylic acid cycle, influencing energy production and metabolic processes. The molecular targets include enzymes such as malate dehydrogenase and fumarase, which play crucial roles in cellular respiration.
Comparison with Similar Compounds
Similar Compounds
(S)-2-ethylmalic acid: The enantiomer of ®-2-ethylmalic acid with different stereochemistry.
Malic acid: The parent compound without the ethyl substitution.
2-methylmalic acid: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
®-2-ethylmalic acid is unique due to its specific stereochemistry and the presence of the ethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and as a chiral intermediate in pharmaceutical applications.
Properties
IUPAC Name |
(2R)-2-ethyl-2-hydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-2-6(11,5(9)10)3-4(7)8/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYGHRNLPUMVBU-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415059 | |
Record name | (2R)-2-ethyl-2-hydroxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873073-25-7 | |
Record name | (2R)-2-ethyl-2-hydroxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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